molecular formula C12H18N2O B8393835 N-Methyl-4-(pyridin-4-yloxy)cyclohexanamine

N-Methyl-4-(pyridin-4-yloxy)cyclohexanamine

Cat. No. B8393835
M. Wt: 206.28 g/mol
InChI Key: DPOFBLLYMNGRCZ-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

4-(Pyridin-4-yloxy)cyclohexanone (1.15 g, 6.052 mmol, 1.0 eq.) was dissolved in MeOH (15 ml); CH3NH2.HCl (490 mg, 7.263 mmol, 1.2 eq.) was added and stirring was carried out for 3 hours at RT. NaCNBH3 (760 mg, 12.105 mmol, 2.0 eq.) was added in portions at 0° C. and the mixture was stirred for 16 hours at RT. After monitoring by TLC, the reaction mixture was concentrated under reduced pressure and the residue was taken up in water (50 ml) and extracted with 10% MeOH in DCM (2×75 ml). The combined org. phases were dried over sodium sulfate, concentrated and purified by column chromatography (Alox, 3% MeOH in DCM). Yield: 21% (270 mg, 1.310 mmol)
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
760 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([O:7][CH:8]2[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]2)=[CH:3][CH:2]=1.CN.Cl.[BH3-][C:19]#[N:20].[Na+]>CO>[CH3:19][NH:20][CH:11]1[CH2:12][CH2:13][CH:8]([O:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH2:9][CH2:10]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
N1=CC=C(C=C1)OC1CCC(CC1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
490 mg
Type
reactant
Smiles
CN.Cl
Step Three
Name
Quantity
760 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 hours at RT
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% MeOH in DCM (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Alox, 3% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CNC1CCC(CC1)OC1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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